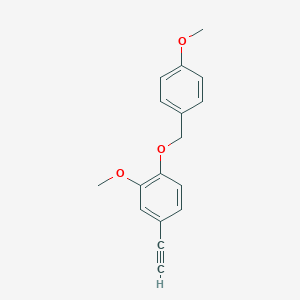![molecular formula C17H15N5O2 B13723173 methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridoindole core structure, which is fused with a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Construction of the Pyridoindole Core: The pyridoindole core can be constructed using a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Coupling of the Triazole and Pyridoindole Units: The triazole and pyridoindole units are then coupled through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the pyridoindole core, potentially leading to the formation of dihydropyridoindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Dihydropyridoindole derivatives.
Substitution: Various ester and amide derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate involves its interaction with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with nucleic acids and proteins, while the pyridoindole core can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of DNA replication and transcription, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate: Lacks the dimethyl substitution on the triazole ring.
Ethyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate is unique due to the presence of both the dimethyl-substituted triazole ring and the pyridoindole core. This combination imparts distinct electronic and steric properties, enhancing its interaction with biological targets and making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H15N5O2 |
|---|---|
Peso molecular |
321.33 g/mol |
Nombre IUPAC |
methyl 3-(3,5-dimethyltriazol-4-yl)-5H-pyrido[3,2-b]indole-7-carboxylate |
InChI |
InChI=1S/C17H15N5O2/c1-9-16(22(2)21-20-9)11-7-14-15(18-8-11)12-5-4-10(17(23)24-3)6-13(12)19-14/h4-8,19H,1-3H3 |
Clave InChI |
RVUSENKHCOWPBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3)C=C(C=C4)C(=O)OC)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)
![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)

![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)



![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
